N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluorobenzamide
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Overview
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluorobenzamide is a complex organic compound that features a combination of isoquinoline, dimethylamino, and fluorobenzamide moieties. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as receptor ligands or enzyme inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluorobenzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoquinoline Moiety: This can be achieved through Pictet-Spengler condensation of a phenethylamine derivative with an aldehyde.
Introduction of the Dimethylamino Group: This step might involve the alkylation of an aromatic amine with dimethylamine.
Coupling with 4-Fluorobenzoyl Chloride: The final step could involve the acylation of the intermediate with 4-fluorobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline moiety.
Reduction: Reduction reactions could target the carbonyl group in the benzamide structure.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride might be used.
Substitution: Conditions for substitution reactions could involve halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluorobenzamide could have several scientific research applications:
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study receptor-ligand interactions.
Medicine: Potential therapeutic applications as an enzyme inhibitor or receptor antagonist.
Industry: Use in the synthesis of advanced materials or pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with proteins or enzymes, altering their activity. The molecular targets could include receptors or enzymes involved in signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-4-fluorobenzamide
- N-(2-(4-(dimethylamino)phenyl)ethyl)-4-fluorobenzamide
Uniqueness
The unique combination of the isoquinoline, dimethylamino, and fluorobenzamide groups in N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluorobenzamide may confer distinct pharmacological properties, such as higher specificity or potency for certain biological targets.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN3O/c1-29(2)24-13-9-20(10-14-24)25(17-28-26(31)21-7-11-23(27)12-8-21)30-16-15-19-5-3-4-6-22(19)18-30/h3-14,25H,15-18H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOVIXRADCMFTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)F)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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